2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Description
Molecular Geometry and Stereochemical Configuration
The molecular architecture of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is fundamentally based on two six-membered heterocyclic piperidine rings, each containing a single nitrogen atom in saturated ring systems. The compound exhibits significant stereochemical complexity due to the presence of multiple chiral centers, with current crystallographic databases indicating the existence of undefined stereocenters within the molecular framework. The spatial arrangement of atoms within this molecule is critically influenced by the conformational preferences of both piperidine rings, which typically adopt chair conformations to minimize steric strain and maximize orbital overlap.
The methyl substitution at the 2-position of one piperidine ring introduces additional stereochemical considerations, as this substituent can occupy either equatorial or axial positions depending on the ring conformation. The ethylene linker connecting the two piperidine systems provides conformational flexibility while maintaining a defined spatial relationship between the nitrogen-containing heterocycles. The stereochemical configuration of this compound significantly affects its three-dimensional molecular shape, which in turn influences its physical properties and potential biological interactions.
The presence of two nitrogen atoms in distinct chemical environments creates differential basicity patterns within the molecule. The nitrogen atom within the methyl-substituted piperidine ring experiences different electronic effects compared to the nitrogen in the unsubstituted ring, leading to variations in protonation behavior and coordination capabilities. This stereochemical complexity is further enhanced by the formation of the dihydrochloride salt, where both nitrogen centers can undergo protonation, resulting in a dicationic species that exhibits altered conformational preferences compared to the neutral molecule.
Properties
IUPAC Name |
2-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-2-3-9-15(12)10-7-13-6-4-8-14-11-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWNCZOULEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride (CAS number 1220038-25-4) is a piperidine derivative characterized by its unique structural features, which contribute to its biological activity. This compound has garnered interest in pharmacological research due to its potential effects on the central nervous system (CNS) and other biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₈Cl₂N₂, with a molecular weight of 283.3 g/mol. Its structure includes a piperidine ring substituted with a methyl group and an ethyl chain containing a piperidinyl group, which influences its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₂₈Cl₂N₂ |
| Molecular Weight | 283.3 g/mol |
| CAS Number | 1220038-25-4 |
| Chemical Class | Piperidine Derivative |
Central Nervous System Effects
Research indicates that this compound exhibits stimulant properties similar to other compounds in the cathinone class. These effects may include increased alertness, euphoria, and potential for abuse. The compound's interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggests it could influence mood and cognitive functions.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of neurotransmitter receptors and enzymes. It is believed to act as a reuptake inhibitor for monoamines, thereby enhancing their availability in the synaptic cleft. This mechanism aligns with findings from related piperidine derivatives that have shown similar pharmacological profiles.
Case Studies and Experimental Data
- Stimulant Activity : In a study examining the effects of various piperidine derivatives, this compound was found to produce significant stimulant effects in animal models, indicating its potential as a psychoactive substance .
- Cytotoxicity and Anticancer Potential : Although primarily studied for CNS effects, preliminary investigations into its cytotoxicity revealed that some piperidine derivatives exhibit anticancer properties. For instance, related compounds have shown antiproliferative effects against various cancer cell lines . Further studies are needed to explore the specific anticancer potential of this compound.
- Comparative Analysis : A comparative study involving other piperidine derivatives highlighted that while this compound shares structural similarities with known stimulants, its unique substitution pattern may confer distinct biological activities .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s ethyl-piperidine linkage simplifies synthesis compared to diphenyl-containing analogs (e.g., MM 0760.01), which require multi-step coupling reactions .
- Toxicity Data: Limited acute toxicity studies are available for 1219981-25-5, though related piperidine salts (e.g., 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride) show moderate irritancy (GHS Category 2) .
- Biological Activity: Piperidine derivatives with N-ethyl linkages (e.g., 1219981-25-5) are hypothesized to inhibit monoamine transporters, based on structural parallels to reuptake inhibitors like diphenylpyraline .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride generally involves:
- Formation of intermediate piperidine derivatives.
- Alkylation steps to introduce the ethyl-piperidinyl substituent.
- Conversion to the dihydrochloride salt to improve stability and handling.
The synthetic routes capitalize on the reactivity of piperidine rings and their derivatives, employing controlled reaction conditions to optimize yield and purity.
Stepwise Preparation Methods
Formation of Piperidine Intermediates
- Starting from piperidine or substituted piperidines, intermediates such as 3-aminopiperidine or hydroxyethylpiperidine derivatives are prepared.
- For example, reaction of piperidine with ethylene chlorohydrin yields hydroxyethylpiperidine, which can be further chlorinated using thionyl chloride in an inert solvent like toluene at elevated temperatures (70–85 °C) to form 2-piperidinoethyl chloride hydrochloride intermediates.
Alkylation and Chain Extension
- The alkylation step typically involves introducing the 2-(3-piperidinyl)ethyl moiety onto the 2-methylpiperidine core.
- This can be achieved by reacting the piperidine intermediate with appropriate alkyl halides or similar electrophiles under basic conditions.
- For example, 1-(2-chloroethyl)piperidine hydrochloride can be reacted with nucleophiles such as potassium phthalimide in acetonitrile with triethylamine as a base, followed by further transformations to extend the chain and introduce the 3-piperidinyl group.
Reduction and Functional Group Transformations
- Hydrogenation methods are used to reduce pyridine or pyridine-derivative intermediates to piperidine analogs.
- Catalytic hydrogenation in the presence of metal catalysts such as ruthenium dioxide, under controlled temperature (90–120 °C) and hydrogen pressure (≥500 psig), can produce 2-piperidineethanol compounds with high selectivity and minimal byproduct formation.
- The presence of secondary amines like piperidine in the reaction medium suppresses N-methylation byproducts and enhances catalyst performance.
Salt Formation: Dihydrochloride Preparation
- The free base of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid.
- This step improves compound stability, solubility, and crystallinity.
- The dihydrochloride is typically isolated by filtration after the acid-base reaction is complete.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Hydroxyethylation of piperidine | Piperidine + ethylene chlorohydrin | 70 °C to reflux | Aromatic hydrocarbons (e.g., toluene) | Followed by dilution with 0.4–0.6 vol solvent |
| Chlorination of hydroxyethylpiperidine | Thionyl chloride | 70–85 °C | Toluene or inert solvent | One-step chlorination after dilution |
| Alkylation with alkyl halides | 1-(2-chloroethyl)piperidine hydrochloride + base | Reflux overnight | Acetonitrile | Triethylamine used to neutralize HCl salt |
| Catalytic hydrogenation | 2-pyridineethanol + RuO2 catalyst + piperidine as amine | 90–120 °C, ≥500 psig H2 | Methanol or mixed solvents | High catalyst loading to minimize byproducts |
| Salt formation | Free base + concentrated HCl | 0–20 °C | Methanol or aqueous | Filtration to isolate dihydrochloride salt |
Research Findings and Optimization Insights
- The chlorination step using thionyl chloride in an aromatic solvent after hydroxyethylation is noted for its simplicity and economic advantage, providing good yields of the chloroethyl intermediate.
- Hydrogenation in the presence of an additional amine (piperidine) significantly reduces unwanted N-methylated byproducts, improving the selectivity of the 2-piperidineethanol intermediate crucial for further transformations.
- The use of triethylamine in alkylation steps effectively liberates the free base from hydrochloride salts, facilitating nucleophilic substitution reactions.
- Temperature control during esterification and hydrogenation steps is critical; for example, esterification of amino acid derivatives occurs optimally between 0 °C and 15 °C, while hydrogenation is conducted at moderate temperatures to prevent side reactions.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Outcome/Intermediate Product |
|---|---|---|---|---|
| Hydroxyethylation | Piperidine + ethylene chlorohydrin | Nucleophilic substitution | 70–85 °C, inert solvent | Hydroxyethylpiperidine |
| Chlorination | Hydroxyethylpiperidine + thionyl chloride | Chlorination | 70–85 °C, toluene | 2-Piperidinoethyl chloride hydrochloride |
| Alkylation | 1-(2-chloroethyl)piperidine + nucleophile | Alkylation | Reflux, acetonitrile, base (TEA) | Extended piperidine derivatives |
| Catalytic hydrogenation | 2-Pyridineethanol + RuO2 + piperidine | Hydrogenation | 90–120 °C, ≥500 psig H2 | 2-Piperidineethanol derivatives |
| Salt formation | Free base + concentrated HCl | Acid-base reaction | 0–20 °C, methanol/aqueous | Dihydrochloride salt of target compound |
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respiratory protection (e.g., P95 filters) to avoid inhalation of dust/aerosols. Use chemically resistant gloves (e.g., nitrile) and safety goggles compliant with EN 166 standards .
- Storage : Store at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .
- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, avoid water jets, and dispose of waste via approved hazardous channels .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Design : Use piperidine derivatives as precursors (e.g., 3,5-dimethylpiperidine) and employ nucleophilic substitution for ethyl-piperidine bond formation .
- Purification : Apply column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use (δ 1.2–3.0 ppm for piperidine protons) and (peaks at 40–60 ppm for quaternary carbons) .
- Purity Assessment : Employ HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this compound?
- Methodological Answer :
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states. Software like Gaussian or ORCA can model reaction pathways .
- Virtual Screening : Apply molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., GPCRs) and prioritize synthesis targets .
Q. What strategies resolve contradictions in pharmacological data for this compound?
- Methodological Answer :
- Impurity Profiling : Compare batch-specific impurities (e.g., risperidone intermediates) using LC-MS to identify confounding contaminants .
- Dose-Response Validation : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variable effects .
Q. How can researchers address stability challenges during scale-up synthesis?
- Methodological Answer :
- Reactor Design : Use jacketed reactors for temperature control (2–8°C) to prevent thermal degradation. Optimize mixing efficiency with CFD simulations .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Analog Synthesis : Modify the ethyl-piperidine chain length or introduce substituents (e.g., methoxy groups) to assess steric/electronic effects .
- Biological Assays : Conduct competitive binding assays (e.g., radioligand displacement) against target receptors to quantify affinity changes .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
